N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide
Description
This compound features a 2,3-dihydro-1,4-benzodioxin core linked via an acetamide group to a 2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yloxy moiety. Its molecular formula is C₂₄H₂₄N₂O₅ (inferred from structural analogs in and ). The dihydroisoquinolinyl group may contribute to receptor-binding interactions, though direct pharmacological data for this compound remain unspecified in the provided evidence.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-2-23-9-8-15-16(21(23)25)4-3-5-17(15)28-13-20(24)22-14-6-7-18-19(12-14)27-11-10-26-18/h3-7,12H,2,8-11,13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIJVTDVVQXQFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701331794 | |
| Record name | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701331794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24824206 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
850905-17-8 | |
| Record name | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701331794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide is a compound that has garnered attention for its potential therapeutic properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Synthesis
The synthesis of the compound involves several steps starting from N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine). The initial reaction with 4-methylbenzenesulfonyl chloride in an alkaline medium leads to the formation of sulfonamide derivatives. These intermediates are subsequently reacted with various 2-bromo-N-(un/substituted-phenyl)acetamides to yield the target compound. The synthesis process is detailed in the following table:
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine + 4-methylbenzenesulfonyl chloride | Aqueous Na2CO3, room temperature | N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide |
| 2 | N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide + 2-bromo-N-(un/substituted-phenyl)acetamides | DMF, lithium hydride | Target compound |
The biological activity of this compound is primarily attributed to its interaction with various enzymes and cellular pathways. Research indicates that it exhibits significant inhibition against enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in the management of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD), respectively.
Enzyme Inhibition Studies
In vitro studies have shown that the compound effectively inhibits α-glucosidase with an IC50 value indicative of its potential as a therapeutic agent for T2DM. Similarly, its inhibitory effect on acetylcholinesterase suggests a possible application in treating cognitive decline associated with AD.
Biological Assays and Case Studies
Several studies have evaluated the biological activity of related compounds derived from the benzodioxin scaffold. For instance:
- Antidiabetic Activity : In one study, derivatives were screened for their ability to inhibit α-glucosidase. The most potent inhibitors showed promising results in lowering blood glucose levels in diabetic animal models.
- Neuroprotective Effects : Another study investigated the neuroprotective potential of similar compounds against oxidative stress-induced neuronal damage. The results indicated that these compounds could enhance neuronal survival and function.
Therapeutic Applications
Based on the biological activities observed, this compound may have applications in:
- Type 2 Diabetes Management : As an α-glucosidase inhibitor.
- Cognitive Disorders : As a potential treatment for Alzheimer's disease by inhibiting acetylcholinesterase.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Below is a comparative analysis of structurally related compounds, emphasizing molecular properties and research findings:
*XLogP3 estimated based on structural similarity to .
Key Observations:
- Lipophilicity : The target compound and its 2-methylbenzyl analog () share similar XLogP3 values (~3.9), suggesting comparable membrane permeability. This contrasts with the polar carboxylic acid derivative (XLogP3 = 1.3), which likely exhibits improved aqueous solubility.
- Bioactivity: Only the carboxylic acid analog () has demonstrated anti-inflammatory activity, highlighting the importance of the carboxyl group for this function. The target compound’s ethyl-dihydroisoquinolinyloxy group may target different pathways, but experimental validation is lacking.
- Synthetic Flexibility : The acetamide linkage (common to all analogs) allows modular substitution, as seen in the triazole-thioether () and pyridinamine () variants.
Research Implications and Gaps
- Pharmacological Potential: The benzodioxin core’s anti-inflammatory activity () suggests the target compound may share similar properties, but its dihydroisoquinolinyloxy substituent could modulate selectivity or potency.
- Synthetic Routes : The synthesis of bromoacetamide intermediates () indicates feasible pathways for functionalizing the benzodioxin-6-amine precursor.
- Data Limitations: No direct biological or crystallographic data exist for the target compound in the provided evidence. Further studies on its receptor binding, solubility, and metabolic stability are needed.
Q & A
Basic Question: What are the standard synthetic routes for this compound, and how are intermediates characterized?
Answer:
The synthesis typically involves multi-step reactions, including condensation of benzodioxin-6-amine with activated acyl derivatives (e.g., bromoacetyl chloride) under basic conditions (pH 8–10 adjusted with Na₂CO₃) . Key intermediates are monitored via thin-layer chromatography (TLC) and characterized using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm functional groups (e.g., amide C=O stretches at ~1650 cm⁻¹) . Final purification often employs recrystallization or column chromatography to achieve >95% purity .
Advanced Question: How can researchers optimize reaction yields when encountering conflicting solvent effects in multi-step syntheses?
Answer:
Solvent choice (e.g., DMF vs. dichloromethane) significantly impacts reaction kinetics and by-product formation. For example, DMF enhances nucleophilicity in SN₂ reactions but may promote side reactions at elevated temperatures. Systematic optimization involves:
- Screening solvents with varying polarities and boiling points.
- Adjusting reaction times and temperatures (e.g., reflux vs. microwave-assisted synthesis) .
- Monitoring by-products via LC-MS and adjusting stoichiometric ratios of reagents .
Basic Question: Which spectroscopic and chromatographic methods are critical for confirming the compound’s structural integrity?
Answer:
- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.5–8.0 ppm), amide NH (δ ~7.7 ppm), and dihydroisoquinolinone carbonyl (δ ~170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₅H₂₁N₃O₅S requires exact mass 487.1164) .
- HPLC-PDA : Assess purity (>98%) and detect trace impurities using C18 columns with acetonitrile/water gradients .
Advanced Question: What experimental design considerations are critical for evaluating this compound’s enzyme inhibition potential?
Answer:
- Target Selection : Prioritize enzymes with structural homology to benzodioxane-binding proteins (e.g., α-glucosidase, acetylcholinesterase) .
- Assay Design :
- Use fluorogenic substrates (e.g., 4-methylumbelliferyl-α-D-glucopyranoside for α-glucosidase).
- Determine IC₅₀ values via dose-response curves (0.1–100 µM range).
- Validate specificity with counter-screens against unrelated enzymes (e.g., proteases) .
- Structural Analysis : Perform molecular docking with crystallographic enzyme structures (PDB) to predict binding modes .
Advanced Question: How can researchers isolate and identify synthetic by-products that reduce yield?
Answer:
- By-Product Isolation : Use preparative HPLC with fraction collection guided by UV-Vis spectra (λ = 254 nm).
- Structural Elucidation :
- Compare ¹H NMR shifts of by-products with expected intermediates (e.g., unreacted amine or over-acylated species).
- Utilize 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .
- Mitigation Strategies : Optimize reaction stoichiometry (e.g., 1.2 eq acylating agent) and employ scavenger resins (e.g., polymer-bound carbonate) .
Advanced Question: What mechanistic insights can be gained from kinetic studies of this compound’s enzyme inhibition?
Answer:
- Kinetic Mode Analysis :
- Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.
- Measure kᵢ (inhibition constant) using steady-state kinetics .
- Time-Dependent Inhibition : Pre-incubate enzyme with compound to assess irreversible binding (e.g., via dialysis recovery assays).
- Mutagenesis Studies : Engineer enzyme active-site residues (e.g., Ser, His) to validate hydrogen-bonding interactions predicted by docking .
Basic Question: What purification techniques are most effective for ensuring high purity of the final compound?
Answer:
- Recrystallization : Use solvent pairs like ethyl acetate/hexane to remove polar impurities.
- Flash Chromatography : Employ silica gel with gradient elution (0–10% MeOH in CH₂Cl₂) for intermediates.
- Final Polishing : Perform size-exclusion chromatography (SEC) or preparative HPLC for API-grade purity (>99%) .
Advanced Question: How should researchers resolve contradictions in reported biological activity data across different studies?
Answer:
- Assay Standardization : Replicate experiments under controlled conditions (e.g., pH, temperature, cell passage number).
- Orthogonal Validation : Use multiple assay formats (e.g., cell-free enzymatic vs. cell-based viability assays).
- Meta-Analysis : Compare structural analogs (e.g., methoxy vs. ethoxy substitutions) to identify SAR trends .
- Data Transparency : Publish raw datasets (e.g., dose-response curves) to enable cross-study validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
